Hept-1-ynyl-trimethyl-silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

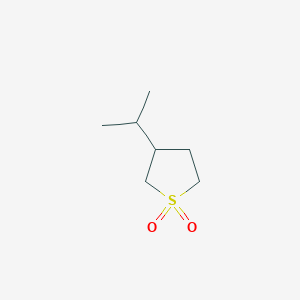

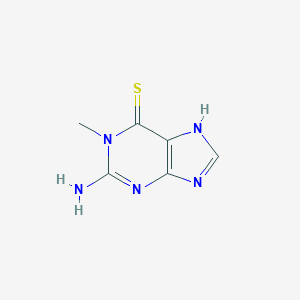

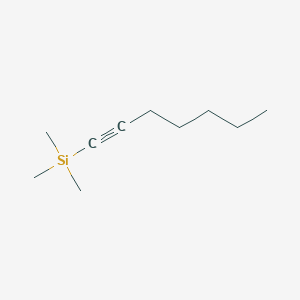

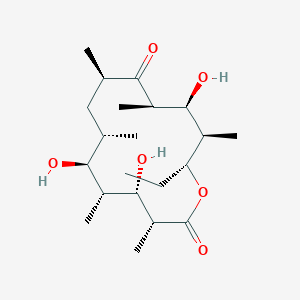

The molecular structure of Hept-1-ynyl-trimethyl-silane consists of a heptyne (seven carbon alkyne) group attached to a trimethylsilane group .

Chemical Reactions Analysis

While specific chemical reactions involving Hept-1-ynyl-trimethyl-silane are not detailed in the retrieved papers, a related compound, Hept-1-yne, has been studied for its partial hydrogenation reaction over supported Pd and W catalysts .

Physical And Chemical Properties Analysis

Hept-1-ynyl-trimethyl-silane has a predicted density of 0.791±0.06 g/cm3, a boiling point of 176 °C, a flash point of 42°C, and a vapor pressure of 1.494mmHg at 25°C. Its refractive index is 1.4344 .

Wissenschaftliche Forschungsanwendungen

Silyl Protecting and Derivatisation Reagents

Hept-1-ynyl-trimethyl-silane is utilized as a silylating agent to protect functional groups in organic molecules during synthesis. It’s particularly effective for protecting alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes. The choice of silylating agent can be tailored based on the steric and electronic characteristics required for the synthetic route .

Reducing Agents

In its role as a reducing agent, this compound is involved in various chemical reactions where it donates electrons to reduce other molecules. It’s part of a broader class of organosilanes that serve as mild and selective reducing agents in organic chemistry .

Cross-coupling Chemistry

Hept-1-ynyl-trimethyl-silane finds application in cross-coupling reactions, which are a cornerstone of modern synthetic chemistry. These reactions are used to form carbon-carbon bonds, enabling the construction of complex molecules from simpler ones .

Stabilization of Carbanions and Carbocations

Organosilanes, including Hept-1-ynyl-trimethyl-silane, are used to stabilize reactive intermediates such as α-carbanions and β-carbocations. This stabilization is crucial for the success of many synthetic transformations .

Organic Synthesis Intermediates

This compound acts as an intermediate in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex organic compounds .

Reagent in Organic Synthesis

Hept-1-ynyl-trimethyl-silane is often used as a reagent in organic synthesis due to its ability to react with a range of different chemical species. This makes it a valuable tool for chemists looking to perform specific transformations .

Safety and Hazards

Eigenschaften

IUPAC Name |

hept-1-ynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hept-1-ynyl-trimethyl-silane | |

CAS RN |

15719-56-9 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)